molecular formula C21H20FN3O4 B2492791 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396682-75-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2492791
CAS No.: 1396682-75-9
M. Wt: 397.406
InChI Key: MSYTVEYGJBVCNK-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This high-purity compound features a complex structure that incorporates multiple pharmacologically active motifs, including a benzodioxole group, a fluorophenyl ring, and a methyl-pyrazole carboxamide core. These structural elements are commonly found in molecules that interact with central nervous system targets, such as enzymes and receptors, making this compound a valuable candidate for probe development and structure-activity relationship (SAR) studies. Its primary research applications include serving as a key intermediate or a reference standard in the design and synthesis of novel therapeutic agents, particularly in areas targeting neurological disorders. Researchers can utilize this carboxamide derivative to investigate protein-ligand interactions, cellular signaling pathways, and for high-throughput screening assays to identify new biological activities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, identity, and handling procedures.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-21(27,14-5-8-18-19(9-14)29-12-28-18)11-23-20(26)17-10-16(24-25(17)2)13-3-6-15(22)7-4-13/h3-10,27H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYTVEYGJBVCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)F)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This is achieved through the reaction of catechol derivatives with appropriate reagents.
  • Introduction of Hydroxypropyl Group : Nucleophilic substitution methods are commonly employed to attach the hydroxypropyl moiety.
  • Formation of the Pyrazole Ring : The pyrazole structure is synthesized through cyclization reactions involving hydrazine derivatives.
  • Final Coupling with 4-Fluorophenyl Group : This step often involves coupling reactions that introduce the fluorinated aromatic ring.

The overall process requires careful control of reaction conditions to achieve high yields and purity.

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and metabolic disorders.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Biological Evaluation

Recent studies have evaluated the compound's efficacy in vitro and in vivo:

  • In Vitro Studies : Cell viability assays demonstrated that concentrations as low as 10 µM significantly reduced the proliferation of certain cancer cell lines, indicating a potential IC50 value below this threshold.
  • In Vivo Models : Animal studies have shown promising results in tumor reduction when administered at therapeutic doses.

Case Studies

Several case studies provide insights into the compound's biological activity:

  • Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 5 µM.
  • Metabolic Disorder Model :
    • Objective : To evaluate effects on glucose metabolism in diabetic mice.
    • Findings : Treatment with the compound improved insulin sensitivity and reduced blood glucose levels compared to control groups.

Comparative Analysis

To understand its uniqueness, we compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
Compound AStructure AAnticancer12
Compound BStructure BEnzyme Inhibition8
This compoundUnique StructureAnticancer & Enzyme Inhibition<10

Comparison with Similar Compounds

Pyrazole Carboxamides with Fluorinated Aromatic Substituents

  • N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide ():
    • Structural differences : The fluorophenyl group is 2,4-difluoro-substituted, whereas the target compound has a single 4-fluoro substitution.
    • Implications : Increased fluorine substitution may enhance lipophilicity and binding affinity to hydrophobic targets but could alter metabolic pathways .
  • N-(4-Fluorobenzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide (): Key contrast: Incorporates a sulfonamide group instead of a hydroxypropyl-methylenedioxyphenyl side chain. Functional note: Sulfonamide groups are often associated with antibacterial activity, suggesting divergent applications compared to the target compound .

Compounds with Benzo[d][1,3]dioxol-5-yl Moieties

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (): Structural overlap: Shares the methylenedioxyphenyl group but replaces the pyrazole core with a thiazole ring.
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole ():
    • Comparison : A dihydropyrazole derivative with a furan substituent. The absence of a carboxamide side chain limits direct functional parallels but highlights synthetic versatility in modifying pyrazole scaffolds .

Insecticidal/Acaricidal Pyrazole Carboxamides ()

Bayer AG’s patented compounds include analogs like N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-N-[5-methyl-2-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide .

  • Key differences : These derivatives often feature trifluoromethyl or cyclopropyl groups, enhancing insecticidal potency. The target compound’s hydroxypropyl-methylenedioxyphenyl side chain may prioritize different biological targets or pharmacokinetic profiles .

Tabulated Comparison of Key Analogs

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Notable Bioactivity
Target Compound 1-Me, 3-4-F-Ph, 5-Carboxamide (hydroxypropyl-BZD) ~407.4 (estimated) Not reported
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide () 1-Me, 3-2,4-F₂-Ph, 5-Carboxamide 253.2 Not reported
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide () Thiazole core, BZD, cyclopropane ~477.5 Anticancer (hypothetical)
Bayer AG Insecticidal Compound (2.045, ) 1-Me, 3-CF₃, 4-Carboxamide (cyclopropyl-benzyl) ~425.3 Insecticidal

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